2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide
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Overview
Description
2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide is a useful research compound. Its molecular formula is C20H26N4O4S and its molecular weight is 418.51. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
Compounds with structures similar to "2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide" have been studied for their antibacterial properties. For example, a series of pyrido[2,3-d]pyrimidine derivatives, which share structural motifs with the compound , were found to exhibit significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa, surpassing the activity of piromidic acid, a known antibacterial agent (Matsumoto & Minami, 1975).
Anticancer Activity
Research on pyrido[1,2-a]pyrimidin-4-one derivatives, which are structurally related to "this compound," has shown promising antiproliferative effects against human cancer cell lines. Certain derivatives in this class demonstrated significant activity, suggesting the potential of similar compounds in cancer research (Mallesha et al., 2012).
Antimicrobial and Herbicidal Activities
Novel heterocycles based on substituted arylureasulfonyl phenoxy propanates have been synthesized and shown to possess herbicidal activities. These compounds, due to their structural features, which include elements such as sulfonyl and piperazine groups, might provide insight into the herbicidal and antimicrobial potential of "this compound" (Fang-zhong, 2006).
Pharmacological Applications
Compounds containing phenothiazine and piperazine subunits have been explored for their potential pharmacological applications, including their use as tranquilizers, neuroleptics, and in material science. The pharmacological properties of phenothiazines, which are known for their electron donor capabilities, suggest that structurally similar compounds might also possess unique pharmacological and biochemical properties (Narule, Gaidhane, & Gaidhane, 2015).
Mechanism of Action
The compound also contains a pyridine ring, which is a pharmacophore in many biologically active molecules. Pyridine derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .
The sulfonyl group in the compound could potentially affect its pharmacokinetic properties by modifying its size, charge, and lipophilicity . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Properties
IUPAC Name |
2-phenoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-17(28-18-7-3-2-4-8-18)20(25)22-11-16-29(26,27)24-14-12-23(13-15-24)19-9-5-6-10-21-19/h2-10,17H,11-16H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFVABUXXUGUMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.